N-Boc-D-cyclohexylglycine-d11
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry Research
While the 22 proteinogenic amino acids are fundamental to life as the building blocks of proteins, a vast world of over 140 naturally occurring and thousands of synthetically produced non-proteinogenic amino acids (NPAAs) exists. wikipedia.org These compounds, which are not encoded in the genetic code for protein assembly, play crucial roles in various biological and chemical contexts. wikipedia.orgomicsonline.org
In the realm of chemical biology , NPAAs are instrumental in elucidating biological processes. They can act as intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org Some NPAAs also function as signaling molecules or neurotransmitters, like gamma-aminobutyric acid (GABA). omicsonline.orgcultivatorphytolab.com Furthermore, the incorporation of NPAAs into peptides and proteins through post-translational modifications is often essential for their function and regulation. wikipedia.orgomicsonline.org For instance, the hydroxylation of proline to hydroxyproline (B1673980) is critical for the structural integrity of collagen. wikipedia.orgomicsonline.org
In medicinal chemistry , NPAAs are invaluable tools for the development of novel therapeutics. nih.govnih.govacs.org Their structural diversity allows for the fine-tuning of peptide-based drug candidates, enhancing properties like stability, potency, permeability, and bioavailability. nih.govnih.govmdpi.comresearchgate.net By introducing NPAAs into a peptide sequence, researchers can overcome the limitations of natural peptides, which are often susceptible to rapid degradation in the body. nih.govnih.gov This strategic modification has led to the development of numerous successful drugs, including the immunosuppressant cyclosporine and the antibiotic vancomycin. nih.gov The ability to synthesize unnatural amino acids with specific modifications provides a powerful platform for creating new drug candidates with improved therapeutic profiles. wikipedia.org
Principles and Advantages of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comontosight.ainumberanalytics.com This method allows researchers to track the fate of molecules in biological systems and chemical reactions without altering their fundamental chemical properties. ontosight.ainumberanalytics.com The key principle lies in the mass difference between the labeled and unlabeled molecules, which can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com
Deuterium Isotopic Substitution in Organic Molecules for Mechanistic and Analytical Studies
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in mechanistic and analytical studies. scielo.org.mxsymeres.com The substitution of hydrogen with deuterium creates a heavier chemical bond (C-D vs. C-H). scielo.org.mxresearchgate.net This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mxchem-station.comlibretexts.org
The KIE is a powerful probe for elucidating reaction mechanisms. chem-station.comscispace.com By comparing the reaction rates of deuterated and non-deuterated compounds, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org This information is crucial for understanding the intricate steps of chemical transformations and enzymatic processes. scispace.com For example, a significant KIE provides strong evidence for a mechanism where the C-H bond is broken in the slowest step. libretexts.org
Beyond mechanistic studies, deuterium labeling is widely used in various analytical applications. symeres.com In NMR spectroscopy, the absence of a signal at a specific position in a deuterated molecule can confirm the site of labeling. publish.csiro.au In mass spectrometry, the known mass difference between the deuterated and undeuterated compound aids in identification and quantification. symeres.com
Enhanced Precision and Accuracy in Quantitative Analysis Through Deuterated Analogs
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs serve as ideal internal standards. texilajournal.comscispace.comclearsynth.com An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. texilajournal.comchromatographyonline.com
Deuterated internal standards are considered the gold standard for several reasons:
Similar Chemical and Physical Properties: Deuterated analogs have nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte). scispace.com This means they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. texilajournal.comresearchgate.net
Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.comlcms.cz Because the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it can effectively correct for these interferences, leading to more accurate quantification. texilajournal.comclearsynth.com
Improved Precision and Reproducibility: By compensating for variations in sample handling and instrument response, deuterated internal standards significantly improve the precision and reproducibility of quantitative assays. texilajournal.comlcms.cznih.gov
While highly advantageous, it is important to note that in some cases, heavily deuterated standards may exhibit slight differences in retention time compared to the analyte. scispace.comnih.govwuxiapptec.com However, for most applications, the benefits of using deuterated internal standards in achieving high accuracy and precision are well-established. texilajournal.comlcms.cz
Specific Research Importance of N-Boc-D-cyclohexylglycine-d11 as a Labeled Synthon
This compound is a deuterated, non-proteinogenic amino acid derivative that serves as a valuable labeled synthon in chemical synthesis. The "N-Boc" refers to the tert-butyloxycarbonyl protecting group on the nitrogen atom, which is a common strategy in peptide synthesis to control reactivity. The "D-cyclohexylglycine" portion is an unnatural amino acid with a cyclohexyl group as its side chain. The "-d11" indicates that eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium.
The specific research importance of this compound lies in its utility for introducing a stable isotope label into more complex molecules, particularly peptides and peptidomimetics. As a building block, it can be incorporated into a larger molecule through standard synthetic procedures. publish.csiro.aupnas.orgresearchgate.netiaea.orgrsc.org The resulting deuterated product can then be used in a variety of research applications, including:
Metabolic Studies: To trace the metabolic fate of a drug or bioactive peptide containing the cyclohexylglycine moiety. symeres.com
Pharmacokinetic Studies: To accurately quantify the concentration of a drug in biological fluids using isotope dilution mass spectrometry. symeres.com
Mechanistic Studies: To investigate the mechanism of action of a peptide or enzyme inhibitor where the cyclohexylglycine residue plays a key role. chem-station.com
The use of a highly deuterated synthon like this compound is particularly advantageous for mass spectrometry-based quantitative studies, as the significant mass shift (11 Da) between the labeled and unlabeled compound prevents spectral overlap and ensures clear differentiation. wuxiapptec.com
Table of Research Applications for Deuterated Amino Acid Derivatives
| Research Area | Application | Key Advantage of Deuteration |
|---|---|---|
| Mechanistic Chemistry | Elucidating reaction pathways | Kinetic Isotope Effect (KIE) scielo.org.mxchem-station.com |
| Quantitative Bioanalysis | Serving as internal standards in LC-MS | High precision and accuracy texilajournal.comclearsynth.com |
| Metabolomics | Tracing metabolic pathways | Ability to track labeled molecules numberanalytics.comcreative-proteomics.com |
| Pharmacokinetics (DMPK) | Studying drug absorption, distribution, metabolism, and excretion | Accurate quantification symeres.com |
| Structural Biology | Aiding in NMR and MS structural analysis | Providing specific spectral markers symeres.compublish.csiro.au |
Table of Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Ornithine |
| Citrulline |
| Gamma-aminobutyric acid (GABA) |
| Hydroxyproline |
| Cyclosporine |
Properties
Molecular Formula |
C₁₃H₁₂D₁₁NO₄ |
|---|---|
Molecular Weight |
268.39 |
Synonyms |
(αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic-d11 Acid; (2R)-2-[(tert-Butoxycarbonyl)amino]-2-(cyclohexyl)ethanoic-d11 Acid; (R)-2-(tert-Butoxycarbonylamino)-2-(cyclohexyl)acetic-d11 Acid; N-tert-Butoxycarbonyl-D-cyclohexylglycine-d |
Origin of Product |
United States |
Advanced Synthetic Strategies for N Boc D Cyclohexylglycine D11
Precursor Synthesis and Deuteration Methodologies for Cyclohexane Moieties
The cornerstone of synthesizing N-Boc-D-cyclohexylglycine-d11 lies in the preparation of the perdeuterated cyclohexane ring and the stereoselective installation of the glycine side chain. This section explores the intricate methodologies required to achieve these foundational steps.
Deuterium (B1214612) Incorporation Techniques for Alicyclic Systems
Achieving exhaustive deuteration of a cyclohexane ring to obtain a d11 moiety necessitates robust and efficient hydrogen-deuterium (H/D) exchange protocols. While the deuteration of aromatic systems is well-documented, the isotopic exchange on saturated carbocycles presents a greater challenge due to the inert nature of C(sp³)–H bonds.
Transition metal catalysis is a primary strategy for activating these C-H bonds. Catalysts such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) have demonstrated efficacy in promoting H/D exchange in saturated cyclic systems. These reactions are typically performed using deuterium oxide (D₂O) as the deuterium source, often under a hydrogen or deuterium gas atmosphere to maintain catalyst activity. The efficiency of these reactions is highly dependent on reaction conditions such as temperature, pressure, and catalyst loading. For instance, Pt/C has been shown to effectively catalyze H/D exchange in aromatic rings, and this activity can be extended to saturated systems under more forcing conditions researchgate.netresearchgate.net. The choice of catalyst is crucial, as some metals may favor exchange at specific positions or exhibit different levels of activity researchgate.netresearchgate.net.
For a comprehensive deuteration of the cyclohexane ring, multiple cycles of H/D exchange may be necessary to achieve the desired d11 isotopic purity. The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source.
Table 1: Comparison of Catalysts for H/D Exchange in Cyclic Systems
| Catalyst | Typical Deuterium Source | Advantage | Disadvantage |
|---|---|---|---|
| Pt/C | D₂O, H₂/D₂ | High activity for aromatic and alicyclic systems researchgate.netresearchgate.net. | May require elevated temperatures and pressures for saturated rings. |
| Rh/C | D₂O, H₂/D₂ | Effective for hydrogenation and can facilitate H/D exchange nih.govmdpi.com. | Selectivity can be a challenge; potential for ring opening at high temperatures mdpi.com. |
Stereoselective Synthesis of D-Cyclohexylglycine Precursors
The synthesis of the D-enantiomer of cyclohexylglycine is a critical step that dictates the final stereochemistry of the target molecule. Several asymmetric synthetic methods can be employed to achieve this.
One prominent method is the asymmetric Strecker synthesis . This reaction involves the addition of cyanide to a chiral imine or the use of a chiral catalyst to control the stereochemistry of the cyanide addition to a prochiral imine. The resulting α-aminonitrile is then hydrolyzed to afford the desired α-amino acid. The use of a chiral auxiliary, such as (R)-phenylglycine amide, can induce a crystallization-induced asymmetric transformation, leading to high diastereomeric excess of the desired product nih.govrug.nlresearchgate.net. Catalytic asymmetric Strecker syntheses using chiral catalysts have also been developed, offering a more atom-economical approach nih.gov.
Another powerful technique is enantioselective reductive amination . This method involves the condensation of a ketone (cyclohexylglyoxylic acid or a derivative) with an ammonia source to form an imine, which is then asymmetrically reduced to the amine. Chiral catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, are often employed to achieve high enantioselectivity researcher.life. Organocatalytic reductive amination, using chiral phosphoric acids, has also emerged as a viable and metal-free alternative princeton.edunih.gov.
N-Boc Protection Strategies for Amino Acid Derivatives in Deuterated Synthesis
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the deuterated D-cyclohexylglycine is a crucial step to facilitate subsequent synthetic manipulations, such as peptide coupling.
Regioselective Introduction of the tert-Butyloxycarbonyl (Boc) Group
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally highly regioselective for the amino group over other functional groups like hydroxyl or carboxyl groups under appropriate conditions. The choice of base and solvent is critical to ensure efficient and clean protection. Common bases include sodium hydroxide, triethylamine, and 4-dimethylaminopyridine (DMAP). The reaction can be performed in a variety of solvents, including water, dioxane, and dichloromethane.
For amino acids, the protection is often carried out in a biphasic system or in a mixture of an organic solvent and water, with the pH controlled by the addition of a base to neutralize the amino acid and facilitate the reaction with Boc₂O.
Optimization of Protection Yields and Purity in Labeled Systems
When working with valuable isotopically labeled substrates, optimizing the yield and purity of the Boc protection step is of paramount importance to minimize material loss. For sterically hindered amino acids like cyclohexylglycine, standard protection conditions may lead to sluggish reactions or the formation of side products.
To improve yields, a slight excess of Boc₂O and a suitable catalyst like DMAP can be employed. The reaction temperature can also be moderately elevated to increase the reaction rate. However, care must be taken to avoid side reactions, such as the formation of N,N-di-Boc protected amines, which can occur with prolonged reaction times or in the presence of a strong base and a highly reactive acylating agent.
Purification of the N-Boc protected amino acid is typically achieved by extraction and crystallization. The purity is assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, which will also confirm the retention of the deuterium labeling.
Table 2: Common Conditions for N-Boc Protection
| Reagent | Base | Solvent | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| Boc₂O | NaOH | Water/Dioxane | Room Temperature | Standard for many amino acids. |
| Boc₂O | Triethylamine, DMAP | Dichloromethane | 0 °C to Room Temperature | Effective for less soluble amines. |
Overall Convergent and Divergent Synthetic Routes to this compound
The assembly of the deuterated cyclohexane moiety, the chiral amino acid core, and the Boc protecting group can be approached through either a convergent or a divergent synthetic strategy.
In contrast, a divergent synthesis would start from a common intermediate that is later diversified. For example, a deuterated ynamide could be used as a precursor to generate a variety of selectively deuterated amines, including the D-cyclohexylglycine-d11 backbone, by reacting it with different deuterated and non-deuterated reagents nih.govsemanticscholar.orgnih.govrsc.org. This strategy is particularly useful for creating a library of related labeled compounds from a single starting material. A divergent approach could involve the synthesis of a deuterated cyclohexyl aldehyde, which could then be subjected to an asymmetric Strecker synthesis or reductive amination, followed by Boc protection.
Development of Efficient Multi-Step Synthesis Protocols for Labeled Compounds
The synthesis of this compound involves the introduction of eleven deuterium atoms onto the cyclohexyl ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. Traditional multi-step chemical syntheses often begin with deuterated precursors or introduce deuterium in a late-stage synthetic step. scispace.commdpi.com These methods can sometimes be lengthy and may result in lower isotopic purity. rsc.org
More recent and efficient strategies focus on biocatalytic and enzymatic methods, which offer high selectivity and milder reaction conditions. nih.govnih.gov These approaches can directly incorporate deuterium from inexpensive sources like deuterium oxide (D₂O). mdpi.comnih.gov For a compound like this compound, a plausible synthetic route could involve the deuteration of a suitable precursor followed by standard protection chemistry.
Modern biocatalytic strategies, such as using PLP-dependent enzymes or combining reductive amination with deuteration, have shown promise for producing a variety of deuterated amino acids. nih.govchemrxiv.org These enzymatic methods can achieve high levels of deuterium incorporation with excellent stereoselectivity, which is crucial for producing the desired D-enantiomer. nih.gov For instance, a bienzymatic system using an amino acid dehydrogenase can install a deuterium atom at the α-position while simultaneously forming the chiral center from an α-keto acid precursor, using D₂O as the deuterium source. rsc.orgchemrxiv.org While this specifically targets the α-position, similar principles can be applied or combined with chemical methods that deuterate the cyclohexyl ring.
Below is a table summarizing potential synthetic strategies applicable to the synthesis of deuterated amino acids.
Table 1: Comparison of Synthetic Strategies for Deuterated Amino Acids
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chemical Synthesis from Deuterated Precursors | Multi-step synthesis starting with a commercially available deuterated building block (e.g., deuterated cyclohexane). | Straightforward concept. | Can be lengthy, expensive, and may have lower overall yield. | nih.govmdpi.com |
| Metal-Catalyzed H/D Exchange | Direct exchange of hydrogen for deuterium on the amino acid or a late-stage intermediate using a metal catalyst (e.g., Pd/C, Ru/C) and D₂O. | Can be cost-effective using D₂O; can be applied late in the synthesis. | May lack regioselectivity and can lead to racemization. | mdpi.commdpi.com |
| Biocatalytic Deuteration | Use of enzymes (e.g., PLP-dependent enzymes, dehydrogenases) to catalyze stereoselective H/D exchange or reductive amination in D₂O. | High stereoselectivity and regioselectivity; mild reaction conditions; environmentally friendly. | Enzyme availability and stability can be a limitation; optimization required for each substrate. | nih.govchemrxiv.org |
Methodologies for Purification and Characterization of Labeled Intermediates
The purification and characterization of labeled intermediates and the final this compound product are essential to ensure high chemical and isotopic purity. Standard chromatographic techniques are employed for purification, while specialized analytical methods are used for characterization.
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and highly effective method for purifying radiolabeled and stable-isotope-labeled compounds, including peptides and amino acid derivatives. acs.org For intermediates and the final product in the synthesis of this compound, flash column chromatography is also a common and effective technique for separating the desired compound from reaction byproducts and unreacted starting materials.
Characterization: A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the structure and isotopic purity of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI)-HRMS is a powerful tool for determining the isotopic purity of deuterated compounds. nih.gov It can rapidly and sensitively distinguish between the fully deuterated product and its various isotopologs (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the relative abundance of the H/D isotopolog ions, the percentage of deuterium incorporation can be accurately calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of deuterium labeling by observing the disappearance of proton signals at the deuterated positions. mdpi.com For this compound, the signals corresponding to the eleven protons on the cyclohexyl ring would be absent in the ¹H NMR spectrum. Furthermore, ²H NMR can be used to directly observe the deuterium atoms, confirming their presence at the expected positions on the molecule. mdpi.com
The following table outlines the key analytical techniques used in the characterization of this compound.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Obtained | Reference |
|---|---|---|---|
| ESI-HRMS | Isotopic Purity Determination | Accurate mass measurement, relative abundance of isotopologs, calculation of deuterium incorporation percentage. | nih.govresearchgate.net |
| ¹H NMR | Structural Verification & Deuteration Site Confirmation | Absence of proton signals at the eleven cyclohexyl positions. | mdpi.com |
| ²H NMR | Direct Detection of Deuterium | Presence of deuterium signals corresponding to the cyclohexyl positions. | mdpi.com |
| RP-HPLC | Purity Analysis & Purification | Determination of chemical purity; isolation of the final product. | acs.org |
Scalability and Industrial Relevance of this compound Synthesis for Research Applications
The scalability of synthetic methods for producing deuterated compounds is crucial for their application in research and development, particularly in the pharmaceutical industry. This compound and similar labeled amino acids are highly relevant as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). texilajournal.comscispace.com
Industrial Relevance: Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte being measured. researchgate.net This ensures that they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression), which corrects for variability during sample preparation and analysis. texilajournal.comclearsynth.com The use of this compound would be critical in pharmacokinetic studies of drugs containing the cyclohexylglycine moiety. For example, the non-labeled analogue, N-Boc-DL-cyclohexylglycine, is used in the preparation of SCH 503034, an NS3 protease inhibitor. pharmaffiliates.com A deuterated standard would be essential for accurately quantifying the drug and its metabolites in biological samples.
Scalability: Traditional multi-step chemical syntheses can be difficult and costly to scale up. mdpi.com However, modern biocatalytic methods are increasingly being developed with scalability in mind. rsc.org Enzyme-based syntheses can be performed in aqueous media under mild conditions, reducing the need for expensive reagents and simplifying work-up procedures. rsc.orgresearchgate.net Researchers have demonstrated the scalability of H₂-driven biocatalytic systems for producing α-deuterated amino acids on preparative scales (e.g., 50 mg to half-gram scales), which is suitable for many research applications. rsc.orgchemrxiv.orgchemrxiv.org These methods are often more atom-efficient and can be adapted for use in standard laboratory glassware, indicating their potential for larger-scale industrial production for research purposes. rsc.org The development of robust, scalable enzymatic processes is key to making compounds like this compound readily available for drug development and metabolic research. mdpi.com
Methodological Applications of N Boc D Cyclohexylglycine D11 in Quantitative Research
Application as an Internal Standard in Mass Spectrometry-Based Assays
The ideal internal standard (IS) for mass spectrometry (MS) is a stable isotope-labeled (SIL) version of the analyte being measured. aptochem.com N-Boc-D-cyclohexylglycine-d11, with its eleven deuterium (B1214612) atoms, functions as an exemplary internal standard for its non-labeled counterpart, N-Boc-D-cyclohexylglycine. Its physical and chemical properties are nearly identical to the analyte, yet its increased mass allows it to be distinguished by the mass spectrometer. bioanalysis-zone.com This characteristic is fundamental to its utility in quantitative bioanalysis. aptochem.comscispace.com
Quantitative Bioanalytical Method Development Utilizing Stable Isotope Labeled Standards
In the development of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a SIL internal standard is considered the gold standard. aptochem.comscispace.com These standards are essential components of high-throughput bioanalytical methods designed to measure drug and metabolite concentrations in various biological matrices such as plasma, serum, urine, and tissue. aptochem.comwindows.net The incorporation of a deuterated standard like this compound into a method from the outset can significantly reduce development time. kcasbio.com
The rationale for using a SIL-IS is that it behaves virtually identically to the analyte during sample extraction, cleanup, chromatography, and ionization. aptochem.comresearchgate.net Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. cerilliant.com This allows for a highly accurate and precise quantification based on the ratio of the analyte's signal to the internal standard's signal. kcasbio.com Regulatory bodies often look favorably upon methods that incorporate a SIL-IS, viewing them as more reliable and robust. kcasbio.com
Calibration Curve Generation and Accuracy Enhancement in Research Sample Analysis
To quantify an analyte in an unknown sample, a calibration curve is constructed using a series of calibration standards with known concentrations of the analyte. uknml.com In methods utilizing this compound, a fixed amount of this internal standard is added to each calibration standard and to the unknown samples. uknml.com The instrument response is measured for both the analyte (unlabeled compound) and the internal standard (deuterated compound).
A calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in each standard. uknml.commybiosource.com This ratio-based calibration corrects for variations in injection volume, sample extraction recovery, and instrument response. researchgate.netuknml.com The use of a SIL-IS like this compound significantly improves the accuracy and precision of the assay compared to using a structural analogue, as it ensures that the standard and analyte behave in the same way. scispace.com
Table 1: Illustrative Data for a Calibration Curve Using a Stable Isotope-Labeled Internal Standard
This table demonstrates how the analyte-to-internal standard ratio is used to construct a linear calibration curve for quantitative analysis.
| Standard Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Analyte/IS Peak Area Ratio |
| Blank | 0 | 0 | 1,010,000 | 0.000 |
| LLOQ | 1 | 10,500 | 1,050,000 | 0.010 |
| QC Low | 3 | 30,900 | 1,030,000 | 0.030 |
| Standard 3 | 10 | 102,000 | 1,020,000 | 0.100 |
| QC Mid | 50 | 515,000 | 1,030,000 | 0.500 |
| Standard 5 | 100 | 1,000,000 | 1,000,000 | 1.000 |
| QC High | 800 | 8,240,000 | 1,030,000 | 8.000 |
| ULOQ | 1000 | 10,400,000 | 1,040,000 | 10.000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; IS: Internal Standard. Data is hypothetical and for illustrative purposes.
Matrix Effect Compensation in Complex Biological Matrices for Research Purposes
The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. kcasbio.combataviabiosciences.com This can lead to inaccurate and unreliable quantification. kcasbio.com
A key advantage of using a deuterated internal standard such as this compound is its ability to effectively compensate for these matrix effects. kcasbio.com Because the stable isotope-labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. aptochem.comkcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to a more accurate and precise measurement. rsc.org This makes SIL-IS indispensable for achieving reliable quantification in complex biological matrices. kcasbio.comnih.gov
Table 2: Comparison of Internal Standard Types for Quantitative Bioanalysis
This table outlines the key characteristics and performance differences between stable isotope-labeled internal standards and structural analogue internal standards.
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analogue IS |
| Chromatography | Co-elutes with the analyte. aptochem.com | Elutes at a different retention time. |
| Ionization Efficiency | Nearly identical to the analyte. scispace.com | May differ significantly from the analyte. scispace.com |
| Matrix Effect | Experiences the same matrix effects as the analyte, providing excellent compensation. kcasbio.com | May not track the analyte's response, leading to poor compensation. kcasbio.com |
| Extraction Recovery | Identical to the analyte. aptochem.com | May differ from the analyte. |
| Accuracy & Precision | Provides the highest level of accuracy and precision. scispace.comnih.gov | Can lead to assay bias and increased variability. scispace.comkcasbio.com |
| Availability & Cost | Generally less available and more expensive to synthesize. aptochem.com | Often more readily available and less expensive. |
Role in Tracing Metabolic Pathways in Preclinical Research Models
Isotope labeling is a powerful technique to track the movement of atoms through a metabolic pathway or within a biological system. cernobioscience.com Stable, non-radioactive isotopes like deuterium (²H) are ideal for these studies. chempep.com When a compound like N-Boc-D-cyclohexylglycine is deuterated, it can be used as a tracer to investigate its metabolic fate and the mechanisms of enzymes that may act upon it. youtube.com
Isotope Tracing Techniques for Understanding Enzyme Mechanisms in In Vitro Systems
Isotope tracing is a fundamental tool for elucidating biochemical reaction mechanisms. youtube.com In an in vitro system, an enzyme can be incubated with a labeled substrate, such as a deuterated amino acid derivative. By analyzing the products of the reaction using mass spectrometry, researchers can determine where the isotopic labels are located. This information provides direct insight into bond-breaking and bond-forming steps, helping to identify reaction intermediates and understand the catalytic mechanism of an enzyme. nih.gov For instance, if this compound were a substrate for a particular enzyme, tracking the deuterium atoms in the resulting products would reveal how the molecule was transformed.
Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle on a larger scale to study protein synthesis and turnover, demonstrating the broad utility of labeled amino acids in understanding cellular machinery. wikipedia.orgnih.gov
Assessment of Compound Fate in Cellular Assays and Animal Studies
In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. cernobioscience.comyoutube.com Administering a deuterated version of a compound, such as this compound, to cell cultures or animal models allows researchers to trace its journey through the biological system. cernobioscience.comnih.gov
Samples of blood, urine, and tissues can be collected over time and analyzed by LC-MS/MS. The mass spectrometer can specifically detect the deuterated parent compound as well as any deuterated metabolites that have been formed. This allows for the unambiguous identification and quantification of the compound and its metabolic products, providing a clear picture of its metabolic fate, distribution in different organs, and rate of clearance. youtube.com This type of "pulse-chase" experiment using stable isotopes is invaluable for characterizing the pharmacokinetic properties of novel compounds. thermofisher.com
Elucidation of Biotransformation Pathways Using Deuterium Labeling
Deuterium-labeled compounds, such as this compound, are instrumental in tracing the metabolic fate of molecules within biological systems. acs.org The use of stable isotopes like deuterium provides a non-radioactive and safe method for studying metabolic pathways. chempep.com
The core principle behind this application lies in the ability of mass spectrometry and NMR spectroscopy to distinguish between the deuterated compound and its non-labeled counterparts. acs.org When a biological system is exposed to a deuterium-labeled compound, the label is incorporated into various metabolites through enzymatic reactions. researchgate.net By analyzing the mass shifts in the resulting metabolites, researchers can map the biotransformation pathways. nih.gov
For instance, in the study of drug metabolism, a deuterated version of a drug candidate can be administered to an organism. acs.org Subsequent analysis of biological fluids and tissues can identify the metabolites formed, providing crucial information on how the drug is processed and eliminated by the body. openaccessjournals.com This understanding is vital for assessing the safety and efficacy of new therapeutic agents. lifetein.com
The incorporation of deuterium from heavy water (D₂O) into amino acids and other metabolites is a well-established technique for studying biosynthesis. nih.govmdpi.com Deuterium from D₂O can be incorporated into non-essential amino acids during their synthesis and metabolism. biorxiv.org These labeled amino acids are then integrated into newly synthesized proteins, allowing for the quantification of protein turnover. biorxiv.org The number of deuterium atoms incorporated can vary depending on the specific metabolic pathway and the organism being studied. mdpi.comacs.org
Table 1: Examples of Deuterium Incorporation in Metabolic Studies
| Labeled Precursor | Biological System | Analytical Technique | Research Finding | Citation |
| D₂O | Medicinal Plants | LC-MS | Identified sites of active metabolism for bioactive alkaloids. | nih.gov |
| D₂O | Cell Culture | Mass Spectrometry | Enabled proteome-wide turnover kinetics analysis. | biorxiv.org |
| Deuterated 4'-O-methylnorbelladine | Plant Tissue Cultures | HPLC-MS, GC-MS | Demonstrated biotransformation into various Amaryllidaceae alkaloids. | researchgate.net |
| Deuterated Methionine | Live Cells and Tissues | Stimulated Raman Scattering (SRS) Microscopy | Monitored intracellular uptake of the specific amino acid. | spiedigitallibrary.org |
Utilization in Advanced Spectroscopic Studies for Mechanistic Research
The substitution of hydrogen with deuterium in this compound provides a powerful probe for investigating reaction mechanisms and molecular conformations through advanced spectroscopic techniques.
Investigating Reaction Mechanisms Through Deuterium Isotope Effects
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. libretexts.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. lifetein.comlibretexts.org This difference in reaction rates, expressed as the ratio kH/kD, can provide significant insights into the transition state of a reaction. libretexts.orgcolumbia.edu
By strategically placing deuterium atoms in a molecule like this compound, researchers can probe the mechanisms of enzymatic and chemical reactions. pnas.org For example, a large primary deuterium KIE is often indicative of a transition state where the C-H bond is being broken. d-nb.inforesearchgate.net Conversely, the absence of a significant KIE might suggest that C-H bond cleavage is not the rate-limiting step. columbia.edu
These studies are crucial in various fields, including drug development, where understanding enzymatic mechanisms can aid in the design of more effective inhibitors. d-nb.infonih.gov
Table 2: Observed Kinetic Isotope Effects in a D-amino Acid Oxidase Catalyzed Reaction
| Substrate | Condition | Kinetic Isotope Effect (DV/K) | Interpretation | Citation |
| D-Serine | pH-independent | 4.5 | C-H bond cleavage is part of the rate-determining step. | nih.gov |
| D-Alanine | pH 9.5 | 1.3 | D-alanine is "sticky" with a significant forward commitment. | nih.gov |
| D-Alanine | pH 4 | 5.1 | Increased KIE at lower pH. | nih.gov |
| Glycine | pH 6.5 | 1.26 | Reversible C-H bond cleavage followed by a pH-dependent step. | nih.gov |
| Glycine | pH 10.7 | 3.1 | Increased KIE at higher pH. | nih.gov |
Conformational Analysis of Labeled Peptidomimetics in Solution
The incorporation of isotopically labeled amino acids like this compound into peptidomimetics allows for detailed conformational analysis in solution using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Peptidomimetics are molecules that mimic the structure and function of peptides and are of great interest in drug discovery. nih.gov
Deuterium labeling can simplify complex NMR spectra and provide specific structural information. pnas.org For instance, one-bond deuterium isotope effects on ¹⁵N chemical shifts are sensitive to the backbone conformation and hydrogen bonding in proteins and peptides. nih.gov This allows for the characterization of secondary structures like α-helices and β-turns in solution. acs.org
Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique that leverages deuterium labeling to study protein and peptide conformation and dynamics. lcms.czchemrxiv.org By monitoring the rate of exchange of amide hydrogens with deuterium from a D₂O solvent, researchers can identify regions of the molecule that are exposed to the solvent versus those that are protected within a folded structure. lcms.cz This provides valuable information about the conformational stability and flexibility of peptidomimetics. chemrxiv.orgresearchgate.net
Table 3: Spectroscopic Techniques for Conformational Analysis of Labeled Peptidomimetics
| Technique | Information Gained | Example Application | Citation |
| NMR Spectroscopy | 3D structure, backbone and side-chain dynamics, hydrogen bonding | Determining the solution conformation of oligopeptides containing Cα-methyl, Cα-cyclohexylglycine. | nih.gov |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Secondary structure content (α-helix, β-sheet) | Assessing the induction of β-turns and 3₁₀-helices in peptides. | nih.gov |
| X-ray Diffraction | High-resolution solid-state structure | Confirming the folded or extended conformations of peptidomimetics. | nih.gov |
| Circular Dichroism (CD) | Global secondary structure and conformational changes | Observing conformational equilibria in cyclic peptides. | researchgate.net |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Solvent accessibility, protein dynamics, ligand binding sites | Studying conformational changes in calmodulin upon calcium binding. | lcms.cz |
N Boc D Cyclohexylglycine D11 As a Chiral Building Block in Advanced Organic Synthesis and Peptidomimetic Design
Incorporation into Peptidomimetic Structures for Structure-Activity Relationship (SAR) Studies in Research
The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, aiming to create molecules with improved stability, bioavailability, and efficacy compared to their natural peptide counterparts. N-Boc-D-cyclohexylglycine-d11 is particularly useful in this context for structure-activity relationship (SAR) studies, which seek to understand how the chemical structure of a compound influences its biological activity.
The design of peptidomimetics often focuses on restricting the conformational flexibility of the peptide backbone to lock the molecule into a bioactive shape. nih.gov The bulky cyclohexyl side chain of cyclohexylglycine imposes significant steric constraints, which can induce specific secondary structures, such as β-turns. nih.gov These constrained structures are often critical for high-affinity binding to biological targets like receptors and enzymes.
The synthesis of these peptidomimetics typically employs solid-phase peptide synthesis (SPPS). mdpi.com In this process, this compound is used as one of the amino acid building blocks. The Boc (tert-butoxycarbonyl) group protects the amine functionality, preventing unwanted side reactions during the coupling of sequential amino acids. After the desired peptide sequence is assembled on a solid resin support, the protecting groups are removed, and the peptidomimetic is cleaved from the resin. The incorporation of the cyclohexylglycine scaffold serves to create a rigidified structure that can mimic the bioactive conformation of a natural peptide ligand. nih.govresearchgate.net
The table below summarizes the design rationale for using cyclohexylglycine in peptidomimetics.
| Feature of Cyclohexylglycine | Design Rationale | Intended Outcome |
| Bulky Cyclohexyl Side Chain | Introduces steric hindrance to limit bond rotation. | Induces specific secondary structures (e.g., β-turns) and reduces conformational flexibility. nih.gov |
| Non-proteinogenic Nature | Not recognized by most proteases. | Increased metabolic stability and resistance to enzymatic degradation. nih.gov |
| Lipophilicity | Increases the overall hydrophobicity of the peptide. | Can enhance membrane permeability and facilitate crossing of biological barriers. |
Deuterium (B1214612) labeling, as present in this compound, provides a subtle but powerful tool for studying molecular interactions. The substitution of hydrogen with deuterium creates a heavier, more stable C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect, can influence both the conformation and the binding kinetics of a molecule.
In conformational analysis, deuteration can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a particularly powerful method where the rate of exchange of backbone amide hydrogens with deuterium in the solvent provides information about the protein's solvent accessibility and hydrogen bonding network. nih.gov Incorporating a permanently deuterated residue like cyclohexylglycine-d11 provides a stable isotopic marker that does not participate in this exchange, aiding in the precise analysis of specific regions of a protein-ligand complex.
The table below outlines the effects of deuteration on key biophysical parameters.
| Parameter | Effect of Deuteration (H to D) | Implication in Research Models |
| Bond Energy | C-D bond is stronger and shorter than C-H bond. | Alters vibrational frequencies and can subtly change molecular conformation. rsc.org |
| Molecular Volume | Deuterated compounds have slightly lower average volumes. | Can influence packing and hydrophobic interactions within a binding pocket. cchmc.org |
| Binding Affinity (ΔG) | Can be altered, leading to either increased or decreased affinity. | Provides a probe for the importance of specific C-H interactions in the binding event. nih.gov |
| Analytical Signature | Provides a distinct mass shift in mass spectrometry. | Allows for unambiguous tracking of the labeled molecule in complex biological mixtures. |
Stereochemical Control in Reactions Involving this compound
The defined stereochemistry at the α-carbon of this compound makes it a valuable chiral building block in asymmetric synthesis. The "D" configuration provides a specific three-dimensional arrangement that can be used to control the formation of new stereocenters in a predictable manner.
Chiral deuterated amino acids are employed in the synthesis of complex molecules where precise control over stereochemistry is essential. rsc.orgrsc.org The development of methods for the asymmetric synthesis of α-deuterated α-amino acids has become an area of significant research interest. nih.gov In these syntheses, the existing stereocenter of a molecule like this compound acts as a chiral auxiliary, directing incoming reagents to a specific face of the molecule. This approach is fundamental to creating enantiomerically pure compounds, which is critical in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. The use of deuterated building blocks has been shown to be effective in various asymmetric catalytic processes. rsc.orgresearchgate.net
When a molecule already contains a chiral center, reactions that create a new stereocenter can result in a mixture of diastereomers. Utilizing a chiral starting material like a D-cyclohexylglycine-d11 derivative can bias the reaction to favor the formation of one diastereomer over the other. The bulky cyclohexyl group, in combination with the defined stereochemistry at the α-carbon, can create a highly biased steric environment. This environment forces reactants to approach from the less hindered direction, resulting in a high degree of diastereoselectivity. This principle is widely used in organic synthesis to build complex molecular architectures with multiple, well-defined stereocenters. While high nucleophilicity can sometimes erode stereochemical control, the steric hindrance provided by the cyclohexyl group helps to maintain selectivity in many reactions. nih.gov
Development of Labeled Probes for Target Identification and Validation in Research
Identifying the specific biological target of a potential drug molecule is a crucial and often challenging step in drug discovery. princeton.edu Stable isotope-labeled compounds, such as those containing deuterium, are invaluable tools for this purpose. This compound can be incorporated into a bioactive molecule to create a "heavy" version that serves as a chemical probe.
This labeled probe can be introduced into a biological system, such as cells or tissue lysates. After it binds to its protein target(s), the protein-probe complex can be identified using advanced analytical techniques, primarily mass spectrometry-based proteomics. The unique mass signature conferred by the 11 deuterium atoms allows the probe and its binding partners to be clearly distinguished from the thousands of other unlabeled molecules in the sample. This approach, often used in conjunction with techniques like photoaffinity labeling, enables researchers to confidently identify the direct targets of a compound, validate its mechanism of action, and uncover potential off-target effects. princeton.edu
Synthesis of Affinity Probes with Deuterated N-Boc-D-cyclohexylglycine
Affinity probes are essential tools in chemical biology, designed to selectively bind to a target protein, enabling its isolation and identification. The synthesis of such probes often involves the incorporation of unique structural motifs that facilitate detection and purification. The use of this compound as a chiral building block offers a strategic advantage in the creation of affinity probes, particularly for quantitative proteomics.
The synthesis of an affinity probe using this compound typically begins with its incorporation into a peptide or peptidomimetic scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions. chemimpex.com The deuterated cyclohexylglycine residue can be positioned at a specific site within the peptide sequence to act as a stable isotope label.
A complete affinity probe generally consists of three key components: a binding moiety that recognizes the target protein, a reporter tag (e.g., biotin) for enrichment, and a reactive group (e.g., a photoactivatable crosslinker) to covalently link the probe to its target. The peptide containing this compound serves as the core of the binding moiety. Following the assembly of the peptide sequence, the Boc group is removed under acidic conditions to allow for further modification of the N-terminus if required.
The final steps in the synthesis involve the attachment of the reporter tag and the reactive group. For instance, a biotin tag can be coupled to the peptide to enable subsequent capture of the probe-protein complex on streptavidin-coated beads. A photoactivatable group, such as a diazirine, can also be incorporated to allow for UV-light-induced covalent bond formation between the probe and its target protein upon binding.
The table below outlines a hypothetical synthetic scheme for an affinity probe incorporating this compound.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Peptide Synthesis | Solid-phase peptide synthesis (SPPS) using Fmoc/Boc chemistry | Incorporation of this compound into the peptide chain. |
| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Removal of the Boc protecting group to expose the N-terminal amine. |
| 3 | Biotinylation | Biotin-NHS ester, DIPEA in DMF | Attachment of a biotin tag for affinity purification. |
| 4 | Crosslinker Conjugation | Diazirine-NHS ester, DIPEA in DMF | Incorporation of a photoactivatable crosslinker for covalent target capture. |
| 5 | Cleavage and Purification | TFA cocktail; Reversed-phase HPLC | Release of the final affinity probe from the solid support and purification. |
This table is illustrative and represents a general synthetic strategy.
Use in Chemoproteomics and Target Deconvolution Methodologies
The primary application of affinity probes containing deuterated amino acids like this compound lies in the field of chemoproteomics, specifically in target deconvolution. chempep.comshoko-sc.co.jpcreative-peptides.com Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound, which is a critical step in drug discovery and understanding its mechanism of action.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that can be adapted for use with such probes. nih.gov In a typical competitive affinity-based proteomics experiment, two cell populations are cultured: one in a medium containing the "light" (non-deuterated) version of the amino acid and the other in a medium with the "heavy" (deuterated) version. However, with a synthesized deuterated probe, the labeling is introduced externally.
A common workflow involves the following steps:
Incubation: A cell lysate or living cells are incubated with the deuterated affinity probe, allowing it to bind to its target protein(s).
Crosslinking: If the probe contains a photoactivatable group, the sample is exposed to UV light to form a covalent bond between the probe and the target.
Enrichment: The probe-protein complexes are captured using affinity purification, for example, with streptavidin beads that bind to the biotin tag on the probe.
Elution and Digestion: The captured proteins are eluted from the beads and digested into smaller peptides, typically using an enzyme like trypsin.
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The deuterated peptide fragment derived from the probe will have a characteristic mass shift, allowing for its unambiguous identification and quantification.
By comparing the results from a competitive experiment, where a non-labeled bioactive compound is added to compete with the affinity probe for binding to the target, researchers can identify specific targets. A decrease in the signal from the deuterated probe-labeled peptide in the presence of the competitor indicates specific binding to the target protein.
The research findings from such experiments can be summarized in a data table to highlight the identified protein targets and the confidence of their identification.
| Protein ID | Gene Name | Peptide Sequence Identified | Mass Shift (Da) | Fold Enrichment (Probe vs. Control) | p-value |
| P12345 | TGT1 | VLG(d11-Chg)AFGR | +11.086 | 15.2 | <0.001 |
| Q67890 | TGT2 | IY(d11-Chg)LWQK | +11.086 | 12.5 | <0.001 |
| P98765 | NSB1 | AG(d11-Chg)VNDR | +11.086 | 1.2 | >0.05 |
This table presents hypothetical data from a chemoproteomics experiment to illustrate the identification of potential protein targets.Chg represents cyclohexylglycine.
Future Directions and Emerging Research Avenues for Deuterated Amino Acid Analogs
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of deuterated molecules has traditionally been a complex and often costly endeavor. clearsynth.com However, recent advancements in labeling technologies are making these valuable research tools more accessible.
Key Developments in Deuteration Techniques:
Catalytic Hydrogen Isotope Exchange (HIE): This has become a leading method for late-stage functionalization, allowing for the introduction of deuterium into complex organic molecules. researchgate.net Iridium-based catalysts have shown high efficiency in facilitating selective hydrogen-deuterium exchange. musechem.comacs.org Recent research has also explored the use of ruthenium nanoparticles on mesoporous carbon for the rapid and complete deuteration of complex amino acid mixtures. rsc.org
Enzymatic Methods: Biocatalysis offers a high degree of selectivity in deuterium labeling. nih.gov For instance, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze both Cα and Cβ hydrogen-deuterium exchange in amino acids. nih.gov This enzymatic approach provides excellent control over the site of deuteration, which is crucial for applications like protein NMR studies. nih.gov
Metal-Catalyzed H/D Exchange: Palladium-on-carbon (Pd/C) in the presence of aluminum and deuterium oxide (D₂O) has been shown to be an environmentally benign catalytic system for the chemo- and regioselective deuteration of amino acids. mdpi.com
Stepwise Synthesis: This traditional approach involves building the deuterated molecule from commercially available deuterated precursors. researchgate.net While often multi-stepped, it remains a reliable method for producing specifically labeled compounds.
These evolving technologies are crucial for producing a wider variety of deuterated amino acid analogs, including non-proteinogenic ones like N-Boc-D-cyclohexylglycine-d11, thereby expanding their research applications.
Interactive Data Table: Comparison of Deuterium Labeling Technologies
| Technology | Key Features | Advantages | Challenges |
| Catalytic HIE | Late-stage functionalization, Iridium and Ruthenium catalysts | High efficiency and selectivity | Catalyst cost and optimization |
| Enzymatic Methods | High site- and stereoselectivity | Mild reaction conditions, precise labeling | Enzyme availability and stability |
| Metal-Catalyzed H/D Exchange | Environmentally friendly, uses D₂O as deuterium source | Simplicity and safety | Potential for racemization |
| Stepwise Synthesis | Builds molecules from deuterated precursors | High degree of control over labeling pattern | Can be lengthy and complex |
Integration of this compound in High-Throughput Screening Methodologies for Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds. Deuterated compounds, including this compound, are increasingly being integrated into HTS workflows, primarily as internal standards in mass spectrometry-based assays. pharmaffiliates.comnih.gov
The use of stable isotope-labeled internal standards is critical for accurate quantification in complex biological matrices. musechem.comnih.gov By adding a known amount of the deuterated analog to a sample, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response. musechem.com This is particularly important for ensuring the reproducibility and reliability of data generated in a high-throughput setting. musechem.comacanthusresearch.com
The chemical similarity of a deuterated internal standard to its non-deuterated counterpart ensures that they behave almost identically during sample processing and analysis, which helps to mitigate matrix effects that can interfere with analyte detection. thermofisher.com This leads to more accurate and precise measurements of the target analyte's concentration.
Computational Approaches for Predicting Isotope Effects and Conformational Preferences in Labeled Systems
The kinetic isotope effect (KIE) is a central principle underlying the utility of deuterated compounds in pharmaceutical research. wikipedia.org The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic reactions that involve the cleavage of this bond. nih.govneulandlabs.com Predicting the magnitude of this effect is crucial for designing effective deuterated drugs.
Computational methods are becoming increasingly powerful tools for predicting KIEs and understanding the conformational preferences of isotopically labeled molecules. mdpi.com Quantum mechanics-based approaches can be used to model the vibrational frequencies of molecules and calculate the resulting isotope effects. nih.govillinois.edurutgers.edu
These computational models can help researchers to:
Identify "soft spots" in a molecule that are susceptible to metabolic degradation.
Predict the impact of deuteration at specific positions on the molecule's metabolic stability.
Optimize the placement of deuterium labels to achieve the desired pharmacokinetic profile.
By providing insights into the relationship between molecular structure and isotope effects, computational chemistry can accelerate the design and development of novel deuterated compounds. acs.org
Expanding the Scope of Research Applications for Deuterated Non-Proteinogenic Amino Acids
While much of the focus has been on proteinogenic amino acids, there is growing interest in the applications of deuterated non-proteinogenic amino acids like this compound. These unique building blocks can be incorporated into peptides and other complex molecules to probe biological processes and develop novel therapeutics.
Potential Research Applications:
Metabolic Studies: Deuterated non-proteinogenic amino acids can serve as tracers to study metabolic pathways and elucidate the mechanisms of action of drugs. aquigenbio.comiaea.org
Proteomics: In a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing isotopically labeled amino acids. youtube.com This allows for the quantitative comparison of protein expression levels between different cell populations. While traditionally used with proteinogenic amino acids, the principles could be adapted for studies involving non-proteinogenic analogs.
NMR Spectroscopy: Selective deuteration can simplify complex NMR spectra, aiding in the structural analysis of proteins and other biomolecules. mdpi.com
Drug Development: The incorporation of deuterated non-proteinogenic amino acids into peptide-based drugs can enhance their metabolic stability and improve their therapeutic properties. nih.gov
The continued development of synthetic methods for producing these specialized amino acids will be crucial for unlocking their full potential in biomedical research.
Q & A
Q. What criteria should guide the selection of prior studies for benchmarking deuterated compound performance?
- Methodological Answer : Prioritize studies adhering to NIH preclinical guidelines (e.g., detailed experimental conditions, statistical rigor). Exclude datasets lacking isotopic purity validation or raw data accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
